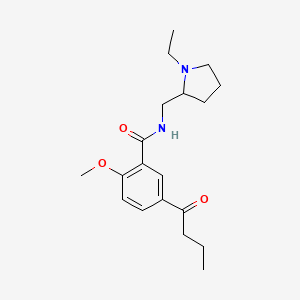
Irolapride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a small molecule with a molecular formula of C19H28N2O3 and an average mass of 332.437 Da . While it is not widely known or approved for any specific medical use, its structure and properties make it a subject of research in chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irolapride involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of specific amines with appropriate carboxylic acids under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Irolapride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, although not yet approved for any specific use.
Industry: Potential applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Irolapride exerts its effects involves interactions with specific molecular targets. While detailed studies are limited, it is believed to interact with certain receptors or enzymes, influencing biological pathways. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Itopride: A dopamine D2 antagonist with acetylcholinesterase inhibitory actions.
Domperidone: Another dopamine antagonist used to treat gastrointestinal disorders.
Uniqueness
Irolapride’s uniqueness lies in its specific molecular structure and potential interactions with biological targets. Unlike Itopride and Domperidone, this compound’s exact mechanism and applications are still under investigation, making it a promising candidate for future research.
Properties
CAS No. |
64779-98-2 |
|---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-butanoyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H28N2O3/c1-4-7-17(22)14-9-10-18(24-3)16(12-14)19(23)20-13-15-8-6-11-21(15)5-2/h9-10,12,15H,4-8,11,13H2,1-3H3,(H,20,23) |
InChI Key |
XTJJMMJFYXQXOT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2CC |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2CCCN2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


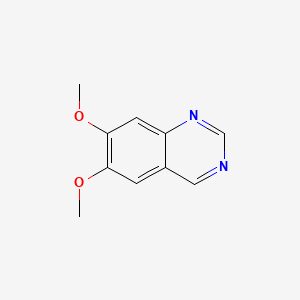
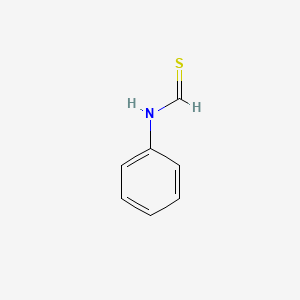

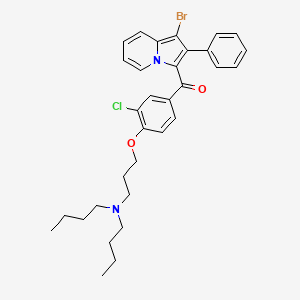
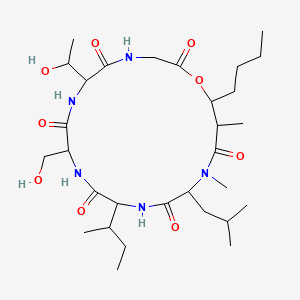
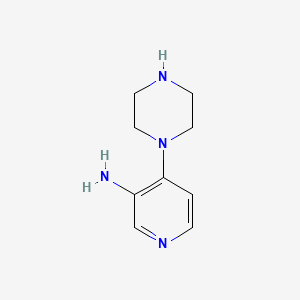
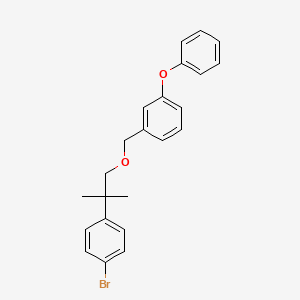
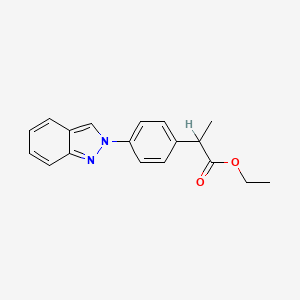
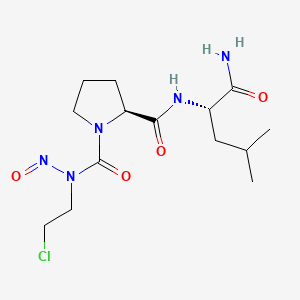
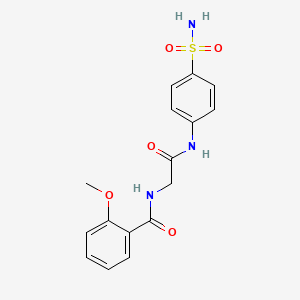

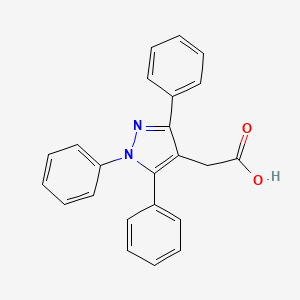
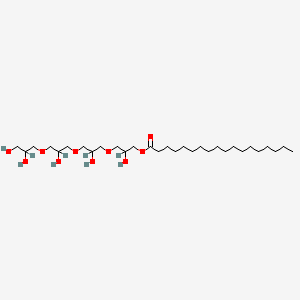
![[2-[[2,2-Bis(hydroxymethyl)-3-nonanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-hydroxypropyl] undecanoate](/img/structure/B1622587.png)
